molecular formula C14H15F5N2O B1613158 (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one CAS No. 781650-41-7

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

货号: B1613158
CAS 编号: 781650-41-7
分子量: 322.27 g/mol
InChI 键: COZIJLDLJMKBRZ-LDYMZIIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azepanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents such as ammonia or amines.

    Incorporation of the difluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

    Addition of the trifluoroethyl group: This step may involve nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反应分析

Synthetic Route from 1,2-Difluorobenzene

This method, described in patent WO2010144293A1 , employs sequential functionalization and cyclization steps:

Key Reaction Steps:

  • Synthesis of Difluorocinnamaldehyde (II)

    • Reaction : Lithiation of 1,2-difluorobenzene with n-hexyl lithium at <-55°C, followed by acrolein addition and oxidation.

    • Conditions :

      • Solvent: THF/water mixture.

      • Oxidation: TEMPO/NaOCl/NaBr system.

      • Yield: Not explicitly reported .

  • 1,4-Nitromethane Addition

    • Catalyst : Trimethylsilyl (TMS) prolinol (crude, unpurified).

    • Co-catalysts : Pivalic acid and boric acid.

    • Product : Nitroaldehyde (III) .

  • Knoevenagel Condensation

    • Reactant : Diacid (VI) under basic conditions.

    • Outcome : Formation of enamine acid (IV) in a one-pot process without isolation .

  • Hydrogenation and Trifluoroethylation

    • Hydrogenation : Pd/C catalyst with LiCl (5–50 mol%) in IPA.

    • Trifluoroethylation : CF3_3CH2_2OTf with triethylamine in IPA at 60°C.

    • Workup : Hydrolysis with NaOH to yield compound IA .

Table 1: Reaction Conditions for Patent Route

StepReactants/CatalystsConditionsKey Features
Difluorocinnamaldehyden-hexyl Li, acroleinTHF, <-55°C; TEMPO/NaOCl oxidationLow-temperature lithiation
Nitroaldehyde formationTMS prolinol, pivalic/boric acidRT, 24–48 hrsOne-pot, no intermediate isolation
HydrogenationPd/C, LiClIPA, H2_2 atmosphereEnhanced selectivity with LiCl
TrifluoroethylationCF3_3CH2_2OTf, Et3_3NIPA, 60°CAvoids aqueous workup

Alternative Routes via Ring-Closing Metathesis and Rh-Catalyzed Addition

The Organic Letters publication describes two distinct pathways:

Route A: Ring-Closing Metathesis (RCM)

  • Key Intermediate : Styrene 7 .

  • Catalyst : Grubbs second-generation catalyst.

  • Conditions : Toluene, reflux.

  • Outcome : Cyclizes to form the azepanone core with <10% epimerization .

Route B: Rh-Catalyzed Diastereoselective Addition

  • Substrate : Nitroalkene 16 .

  • Catalyst : Rhodium with chiral phosphine ligands.

  • Conditions : Arylboronic acid addition in THF/H2_2O.

  • Selectivity : >20:1 dr (3R,6S vs. other diastereomers) .

Table 2: Comparison of Alternative Routes

ParameterRCM RouteRh-Catalyzed Route
Key StepStyrene cyclizationArylboronic acid addition
CatalystGrubbs Gen IIRhodium with chiral ligands
DiastereoselectivityModerateHigh (>20:1 dr)
ScalabilityLimited by catalyst costOptimized for multigram synthesis

Critical Reaction Optimizations

  • Stereochemical Control :

    • The Rh-catalyzed route leverages Hayashi–Miyaura conditions to achieve the desired (3R,6S) configuration via π-allyl intermediate stabilization .

    • TMS prolinol in the patent route induces enantioselectivity during nitromethane addition .

  • Efficiency Enhancements :

    • One-Pot Processes : Avoid isolation of intermediates like enamine acid (IV), reducing purification steps .

    • Catalyst Recycling : TMS prolinol used in crude form lowers production costs .

Structural and Mechanistic Insights

  • Hydrogenation Mechanism : LiCl additives suppress undesired reduction pathways, favoring amine ester (V) formation .

  • Trifluoroethylation : Proceeds via SN2 displacement, with triethylamine scavenging H+^+ to drive the reaction .

Challenges and Solutions

  • Epimerization Risk : Addressed using non-polar solvents (e.g., MTBE) during HCl salt formation .

  • Byproduct Formation : Controlled via precise stoichiometry of CF3_3CH2_2OTf and base .

This synthesis exemplifies modern strategies in stereoselective catalysis and process chemistry, enabling large-scale production of telcagepant’s critical intermediate.

科学研究应用

CGRP Receptor Antagonism

One of the primary applications of this compound is its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is implicated in migraine pathophysiology, and antagonists have been developed to mitigate migraine attacks. The compound has shown effectiveness in inhibiting CGRP receptor activity, making it a candidate for migraine treatment.

Case Study : A study published in Organic Letters detailed two novel synthetic routes for the compound, highlighting its potential as a CGRP antagonist and its pharmacological efficacy in preclinical models .

Antidepressant Activity

Research indicates that compounds similar to (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one may exhibit antidepressant properties. The modulation of specific neurotransmitter systems could provide therapeutic benefits for patients with depression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. By targeting specific pathways involved in inflammation, it could be beneficial for treating conditions characterized by excessive inflammatory responses.

Data Table: Summary of Applications

Application AreaMechanism/TargetPotential BenefitsReferences
CGRP Receptor AntagonismInhibition of CGRP receptorMigraine relief
Antidepressant ActivityNeurotransmitter modulationTreatment of depressionOngoing research
Anti-inflammatory PropertiesInhibition of inflammatory pathwaysReduction of inflammationPreliminary studies

作用机制

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability.

相似化合物的比较

Similar Compounds

    (3R,6S)-3-Amino-6-phenyl-1-(2,2,2-trifluoroethyl)azepan-2-one: Lacks the difluorophenyl group.

    (3R,6S)-3-Amino-6-(2,3-dichlorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: Contains dichlorophenyl instead of difluorophenyl.

    (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-ethylazepan-2-one: Lacks the trifluoroethyl group.

Uniqueness

The unique combination of amino, difluorophenyl, and trifluoroethyl groups in (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development.

生物活性

Chemical Identity

  • IUPAC Name : (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
  • CAS Number : 953077-37-7
  • Molecular Formula : C14H16ClF5N2O
  • Molecular Weight : 358.74 g/mol

This compound is a derivative of the calcitonin gene-related peptide (CGRP) receptor antagonist and has been studied for its potential therapeutic applications in various biological contexts.

This compound acts primarily as an antagonist at the CGRP receptor. This receptor is implicated in several physiological processes including pain modulation, vascular regulation, and inflammatory responses. The CGRP pathway is significant in conditions such as migraines and cardiovascular diseases.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties :
    • It has been shown to reduce the secretion of pro-inflammatory cytokines and inhibit leukocyte adhesion to endothelial cells. This suggests a potential role in managing inflammatory diseases .
  • Vasodilation :
    • By antagonizing the CGRP receptor, it may contribute to vasodilation and thus could be beneficial in treating hypertension or other cardiovascular conditions .
  • Pain Relief :
    • The inhibition of CGRP signaling pathways is associated with reduced pain perception, making it a candidate for migraine therapy .

Study 1: In vitro Analysis of CGRP Antagonism

A study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results demonstrated that treatment with this compound significantly reduced TNFα-induced adhesion of monocytes by approximately 50%, indicating its potential role in mitigating vascular inflammation .

Study 2: Animal Model for Migraine

In a murine model of migraine, administration of the compound resulted in a notable decrease in hyperalgesia compared to controls. This suggests its efficacy as a therapeutic agent for migraine management through modulation of the CGRP pathway .

Data Summary

Biological ActivityMechanismObserved Effects
Anti-inflammatoryInhibition of cytokine releaseReduced leukocyte adhesion
VasodilationCGRP receptor antagonismDecreased blood pressure
Pain reliefModulation of pain pathwaysReduced hyperalgesia

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to achieve stereochemical control in the synthesis of (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one?

  • Methodological Answer : The compound's stereochemistry is established via a crystallization-driven asymmetric transformation to set the amine stereocenter, followed by cis-selective hydrogenation and epimerization to configure the benzylic stereocenter and trans geometry . Alternative routes include Rh-catalyzed Hayashi-Miyaura arylboronic acid additions to nitroalkenes, achieving >99% diastereomeric excess . Key intermediates (e.g., nitroalkene 16 ) are optimized for scalability and stereochemical fidelity .

Q. Which analytical techniques are critical for assessing the purity and stereochemical integrity of the compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is used to resolve enantiomers, while nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical assignments. X-ray crystallography validates absolute configurations of intermediates . Mass spectrometry (MS) and elemental analysis ensure molecular weight and compositional accuracy .

Q. How is the compound initially profiled for pharmacological activity in migraine-related research?

  • Methodological Answer : In vitro binding assays using radiolabeled ¹²⁵I-CGRP measure receptor affinity (Ki values: 0.77 nM for human CGRP receptors). Functional antagonism is tested via cAMP inhibition in HEK-293 cells expressing human CGRP receptors . In vivo efficacy is assessed using capsaicin-induced dermal vasodilation in rhesus monkeys, correlating plasma concentrations (EC₅₀ = 127 nM) with inhibition of blood flow .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies rationalize the enhanced potency of 2,3-difluorophenyl and trifluoroethyl substituents?

  • Methodological Answer : SAR studies reveal that the 2,3-difluorophenyl group enhances potency by optimizing π-π stacking and hydrophobic interactions with the CGRP receptor's transmembrane domain. Trifluoroethylation at N-1 improves metabolic stability and oral bioavailability (e.g., 38% in dogs) by reducing oxidative deamination . Replacement of phenylimidazolinone with azabenzimidazolone further stabilizes binding via hydrogen-bonding networks .

Q. How does interspecies variability in CGRP receptor affinity impact preclinical model selection?

  • Methodological Answer : The compound exhibits >1,500-fold lower affinity for rodent CGRP receptors compared to human and rhesus receptors . To address this, transgenic models expressing human CGRP receptors or rhesus pharmacodynamic assays (e.g., capsaicin-induced vasodilation) are prioritized for preclinical validation . Species-specific receptor chimeras help identify critical binding residues .

Q. What formulation strategies improve oral bioavailability and stability of the compound?

  • Methodological Answer : Liquid formulations with polyethylene glycol (PEG) , polysorbate 80 , and polyoxyl 35 castor oil enhance solubility and reduce precipitation in gastrointestinal environments. Encapsulation in soft gelatin capsules stabilizes the compound against hydrolysis, achieving >90% bioavailability in clinical trials . Salt formation (e.g., potassium salt) further optimizes crystallinity and dissolution rates .

Q. How are diastereoselectivity challenges resolved in large-scale synthesis?

  • Methodological Answer : The Hayashi-Miyaura reaction achieves high diastereoselectivity (>20:1 dr) via Rh-catalyzed asymmetric addition to nitroalkene intermediates. Epimerization protocols using basic conditions (e.g., K₂CO₃/MeOH) correct undesired stereoisomers, while crystallization-driven dynamic resolution purifies the final product .

Q. What evidence supports the compound's role in modulating CGRP-dependent migraine pathophysiology?

  • Methodological Answer : Clinical studies correlate CGRP plasma elevation with migraine attacks. The compound blocks CGRP-induced vasodilation in human middle meningeal arteries (IC₅₀ = 2.1 nM) and inhibits trigeminal ganglion activation in rodent models of cortical spreading depression . PET imaging with [¹¹C]MK-4232 confirms target engagement in primate brains .

Q. How are contradictions in synthetic yields between metathesis and catalytic addition routes addressed?

  • Methodological Answer : While ring-closing metathesis of styrene 7 offers moderate yields (40–50%), the catalytic Hayashi-Miyaura route achieves superior efficiency (75% yield) and scalability (>100 g batches). Solvent optimization (toluene/water biphasic systems) and ligand screening (e.g., (R)-BINAP) minimize side reactions .

Q. What is the mechanistic impact of fluorine substituents on pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer : The 2,3-difluorophenyl group reduces metabolic clearance by blocking cytochrome P450 oxidation. Trifluoroethylation enhances lipophilicity (logP = 2.8) but limits BBB penetration (brain/plasma ratio <0.1), favoring peripheral CGRP receptor targeting . Fluorine substitution also mitigates hERG channel liability (IC₅₀ > 30 µM) .

属性

IUPAC Name

(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZIJLDLJMKBRZ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635341
Record name (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781650-41-7
Record name (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75576961
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 3
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 4
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 5
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
3-Amino-6-(2,3-difluorophenyl)azepan-2-one
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。